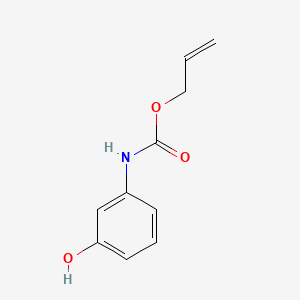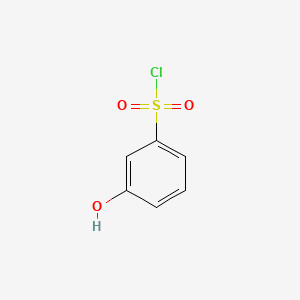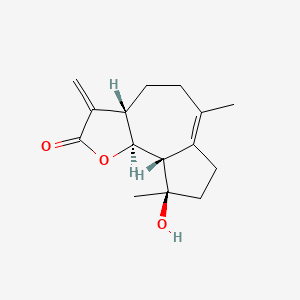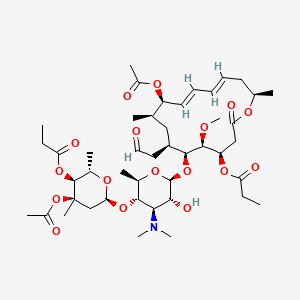
(E)-5-(3-(4-methoxyphenyl)allylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
Übersicht
Beschreibung
(E)-5-(3-(4-methoxyphenyl)allylidene)pyrimidine-2,4,6(1H,3H,5H)-trione, also known as E-5-MPA, is a heterocyclic compound that has been studied extensively for its potential applications in the field of medicinal chemistry. The compound is a derivative of pyrimidine, and is part of the larger family of heterocyclic compounds. It has a unique chemical structure and a wide range of potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Antivirulence Agent for Treating Staphylococcus Aureus Infections
ML346 has been identified as a potential antivirulence agent for treating Staphylococcus aureus infections, including methicillin-resistant S. aureus . It functions as an irreversible inhibitor of Staphylococcus aureus SrtA (Sa SrtA) and Streptococcus pyogenes SrtA (Sp SrtA) in vitro at low micromolar concentrations .
Inhibitor of Sortase A (SrtA)
Sortase A (SrtA), a membrane-associated cysteine transpeptidase, is responsible for anchoring surface proteins to the cell wall peptidoglycan in Gram-positive bacteria . This process is essential for the regulation of bacterial virulence and pathogenicity . ML346 has been found to inhibit SrtA, making it an ideal target for antivirulence therapy .
Attenuation of Virulence Phenotypes of S. Aureus
ML346 significantly attenuates the virulence phenotypes of S. aureus . This could be particularly useful in managing infections caused by this bacterium.
Inhibitory Effects on Galleria Mellonella Larva Infection
ML346 has exhibited inhibitory effects on Galleria mellonella larva infection caused by S. aureus . This suggests potential applications in controlling bacterial infections in various organisms.
Covalent Modification of Active Sites in SrtA
According to the X-ray crystal structure of the Sp SrtA ΔN81 /ML346 complex, ML346 covalently modifies the thiol group of Cys208 in the active site of Sp SrtA . This covalent modification could be key to its inhibitory effects.
Potential for Development as a Covalent Antivirulence Agent
Given its effectiveness and the mechanism of action, ML346 has potential for development as a covalent antivirulence agent . This could open up new avenues in the treatment of bacterial infections, particularly those caused by drug-resistant strains.
Wirkmechanismus
Target of Action
ML346 primarily targets two proteins: Sortase A (SrtA) and Heat Shock Protein 70 (Hsp70) . SrtA is a membrane-associated cysteine transpeptidase responsible for anchoring surface proteins to the cell wall peptidoglycan in Gram-positive bacteria . Hsp70 is a molecular chaperone that assists in protein folding .
Mode of Action
ML346 functions as an irreversible inhibitor of SrtA in Staphylococcus aureus (Sa SrtA) and Streptococcus pyogenes (Sp SrtA) at low micromolar concentrations . It covalently modifies the thiol group of Cys208 in the active site of Sp SrtA . As an activator of Hsp70 expression and HSF-1 activity, ML346 restores protein folding in conformational disease models .
Biochemical Pathways
The inhibition of SrtA by ML346 interferes with the process of anchoring surface proteins to the bacterial cell wall, which is essential for the regulation of bacterial virulence and pathogenicity . On the other hand, the activation of Hsp70 by ML346 induces specific increases in genes and protein effectors of the heat shock response (HSR), including chaperones such as Hsp70, Hsp40, and Hsp27 .
Pharmacokinetics
Its ability to act in vivo suggests that it possesses suitable adme (absorption, distribution, metabolism, and excretion) properties for biological activity .
Result of Action
ML346 significantly attenuates the virulence phenotypes of S. aureus and exhibits inhibitory effects on Galleria mellonella larva infection caused by S. aureus . It also restores protein folding in conformational disease models, without significant cytotoxicity or lack of specificity .
Action Environment
The effectiveness of ml346 in both in vitro and in vivo models suggests that it can function in various biological environments .
Eigenschaften
IUPAC Name |
5-[(E)-3-(4-methoxyphenyl)prop-2-enylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-20-10-7-5-9(6-8-10)3-2-4-11-12(17)15-14(19)16-13(11)18/h2-8H,1H3,(H2,15,16,17,18,19)/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYLVJHFJKDHRM-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC=C2C(=O)NC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C=C2C(=O)NC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-5-(3-(4-methoxyphenyl)allylidene)pyrimidine-2,4,6(1H,3H,5H)-trione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



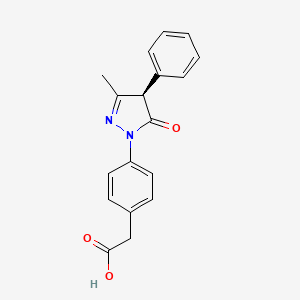
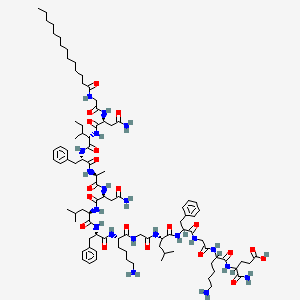

![(1R,2R,3R,5R,6R)-2-amino-3-[(3,4-dichlorophenyl)methoxy]-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B1676573.png)
